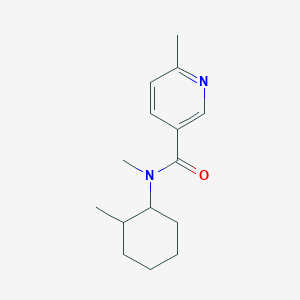
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide (DMCM) is a chemical compound that is commonly used in scientific research. It is a potent antagonist of the GABAA receptor, which is an important neurotransmitter receptor in the brain. DMCM has been used to study the mechanisms of action of GABAA receptor antagonists and to investigate the physiological effects of these compounds.
作用機序
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide acts as a competitive antagonist of the GABAA receptor. It binds to the same site as GABA, but does not activate the receptor. This results in the inhibition of GABA-mediated neurotransmission, which can lead to increased neuronal excitability.
Biochemical and physiological effects:
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its anxiogenic effects. N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has also been shown to increase the release of glutamate, which is an excitatory neurotransmitter in the brain.
実験室実験の利点と制限
One of the advantages of using N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide in lab experiments is that it is a potent and specific antagonist of the GABAA receptor. This allows researchers to study the effects of GABAA receptor antagonists in a controlled manner. However, one of the limitations of using N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide is that it can be toxic at high doses, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research involving N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide. One area of interest is the development of new GABAA receptor antagonists that are more selective and less toxic than N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide. Another area of interest is the investigation of the role of the GABAA receptor in neurological disorders such as epilepsy and anxiety disorders. Finally, there is a need for further research into the biochemical and physiological effects of N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide and other GABAA receptor antagonists.
合成法
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 3-cyanopyridine with 2-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with dimethyl sulfate to form the final compound.
科学的研究の応用
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been used extensively in scientific research to study the mechanisms of action of GABAA receptor antagonists. It has been shown to block the effects of GABA, which is an inhibitory neurotransmitter in the brain. This blockade leads to increased excitability of neurons, which can result in seizures and other neurological disorders.
特性
IUPAC Name |
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-6-4-5-7-14(11)17(3)15(18)13-9-8-12(2)16-10-13/h8-11,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBVQWXXGBUAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
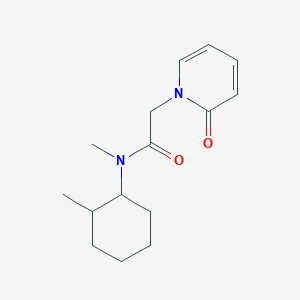

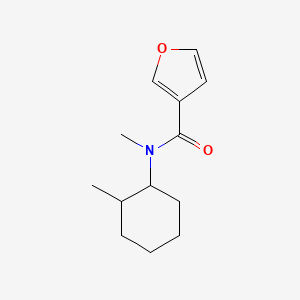
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
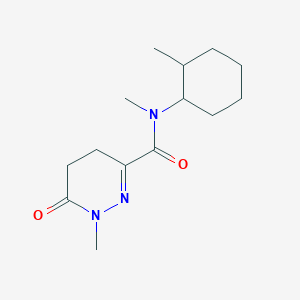
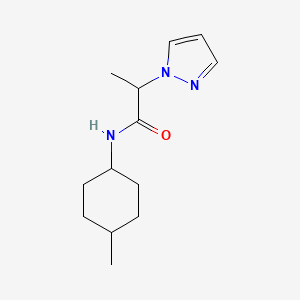

![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)